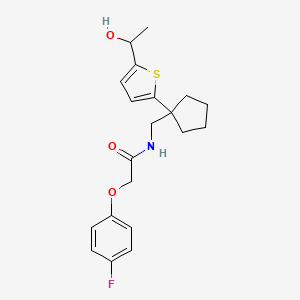

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is complex. It has a monoclinic crystal system with space group symbol P21/c . The cell lengths are a=8.252(2), b=10.535(2), and c=19.923(4), and the cell angles are alpha=90.00, beta=99.17(3), and gamma=90.00 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Investigation

- A study described the synthesis of novel compounds related to 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide and investigated their structural aspects through spectroscopic methods like FTIR, 1HNMR, and UV-Visible spectroscopy. These investigations are crucial in understanding the physical and chemical properties of these compounds (Elangovan et al., 2021).

Photophysical and Photochemical Properties

- Another research focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study explored the photophysical and photochemical properties of these compounds, which are significant in the field of photocatalysis and photodynamic therapy (Öncül et al., 2021).

Antimicrobial Activity

- A study conducted antimicrobial tests on compounds related to 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. These tests revealed significant antimicrobial activity, which is vital for developing new antibacterial and antifungal agents (Ijuomah et al., 2022).

Anticancer Activity

- Research on indenopyridine derivatives of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide showed potential in anticancer activity. This finding is particularly important for developing new therapeutic agents in cancer treatment (Ghorab & Al-Said, 2012).

Fluorescence Quenching and Cytotoxicity Assay

- A study investigated the fluorescence quenching of Cu(II) complex and its in vitro cytotoxicity assay. This type of research is essential for understanding the potential of these compounds in medical imaging and cancer therapy (Vellaiswamy & Ramaswamy, 2022).

Pro-Apoptotic Effects

- A 2015 study synthesized compounds bearing sulfonamide fragments and evaluated their pro-apoptotic effects in cancer cells. Such research contributes significantly to the field of oncology, particularly in understanding the molecular mechanisms of apoptosis (Cumaoğlu et al., 2015).

Corrosion Inhibition

- Research on a new Schiff base derivative with pyridine rings showed its effectiveness as a corrosion inhibitor. This application is crucial in materials science and engineering for protecting metals from corrosion (Ji et al., 2016).

Eigenschaften

IUPAC Name |

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYZFCMVEWGRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2774343.png)

![3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2774345.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2774354.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)